REACTION_CXSMILES
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[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([NH:6][C:7]2[C:11]([C:12]#[N:13])=[CH:10][S:9][CH:8]=2)=[C:4]([N+:16]([O-])=O)[CH:3]=1.C(OCC)(=O)C>C(O)C.[Pd]>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([NH:6][C:7]2[C:11]([C:12]#[N:13])=[CH:10][S:9][CH:8]=2)=[C:4]([NH2:16])[CH:3]=1
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Name
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|
Quantity
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17.18 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(NC2=CSC=C2C#N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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3.5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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ClC1=CC(=C(NC2=CSC=C2C#N)C=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |